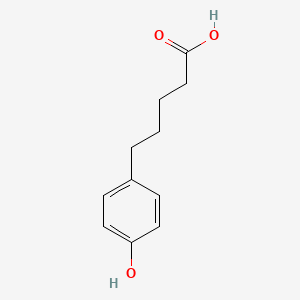

5-(4-hydroxyphenyl)pentanoic Acid

描述

This compound is a medium-chain fatty acid.

Structure

3D Structure

属性

IUPAC Name |

5-(4-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSJQFONKASLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426836 | |

| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4654-08-4 | |

| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4654-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Context Within Hydroxyphenylpentanoic Acids

The precise naming and structural definition of a compound are fundamental to its scientific study. 5-(4-hydroxyphenyl)pentanoic acid is identified by a systematic nomenclature that reveals its core chemical features. nih.govfishersci.es The name denotes a five-carbon aliphatic chain, characteristic of pentanoic acid, with a phenyl group attached to the fifth carbon. nih.gov A hydroxyl (-OH) group is substituted at the fourth position (para) of this phenyl ring. nih.gov This compound is also commonly referred to by its synonym, 5-(4-hydroxyphenyl)valeric acid, as pentanoic acid is also known as valeric acid. fishersci.esfishersci.co.uk

Structurally, this compound is one of several positional isomers of hydroxyphenylpentanoic acid. The position of the hydroxyl group on the phenyl ring is critical, giving rise to distinct isomers such as 5-(3-hydroxyphenyl)pentanoic acid (meta isomer) and 5-(2-hydroxyphenyl)pentanoic acid (ortho isomer). nih.gov These subtle structural shifts can lead to significant differences in chemical properties and biological activity. The compound is also related to, but distinct from, other phenolic acids like diphenolic acid, which features two hydroxyphenyl groups attached to the pentanoic acid backbone. nih.govwikipedia.org

Below is a table of key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound nih.govfishersci.co.uk |

| Synonyms | 5-(4-hydroxyphenyl)valeric acid, Benzenepentanoic acid, 4-hydroxy- fishersci.esfishersci.co.uk |

| Molecular Formula | C11H14O3 nih.govfishersci.co.uk |

| CAS Number | 4654-08-4 fishersci.esfishersci.co.uk |

| PubChem CID | 7016423 nih.govfishersci.co.uk |

| Molecular Weight | 194.23 g/mol fishersci.esfishersci.co.uk |

| InChI Key | YSSJQFONKASLKM-UHFFFAOYSA-N fishersci.esfishersci.co.uk |

Current Research Significance and Gaps in Understanding 5 4 Hydroxyphenyl Pentanoic Acid

Microbial Metabolism and Gut Microbiota Interactions Leading to this compound Formation

The formation of this compound is a direct result of the metabolic activity of the gut microbiota on complex polyphenols found in the diet. These microorganisms possess the enzymatic machinery necessary to break down large, complex molecules that are otherwise indigestible by human enzymes.

Precursor Compounds and Metabolic Pathways (e.g., from Flavan-3-ols and Proanthocyanidins)

The primary dietary precursors for the microbial production of this compound are flavan-3-ols and their polymeric forms, proanthocyanidins. nih.gov These compounds are abundant in a variety of plant-based foods, including fruits, cocoa, tea, and wine. nih.gov Due to their size and complexity, a significant portion of ingested proanthocyanidins are not absorbed in the upper gastrointestinal tract and reach the colon intact. capes.gov.br

In the colon, the gut microbiota orchestrates a series of transformative reactions. The initial step involves the breakdown of the complex proanthocyanidin structure. This process includes the cleavage of the C-ring of the flavan-3-ol units. nih.gov Subsequently, the A-ring is degraded, leading to the formation of smaller phenolic compounds. nih.govnih.gov A key intermediate in this pathway is the formation of phenyl-γ-valerolactones. nih.govnih.gov These valerolactones then undergo further metabolism, including the opening of the lactone ring, to yield various phenylvaleric acids, such as this compound. nih.gov Further bacterial metabolism can lead to the shortening of the pentanoic acid side chain through β-oxidation, resulting in the formation of hydroxyphenylpropionic and hydroxybenzoic acids. nih.gov

Table 1: Microbial Metabolic Pathway of Proanthocyanidins to this compound

| Step | Precursor(s) | Key Transformation | Intermediate/Product(s) |

|---|---|---|---|

| 1 | Proanthocyanidins (polymers of flavan-3-ols) | C-ring cleavage and A-ring degradation by gut microbiota | Phenyl-γ-valerolactones |

| 2 | Phenyl-γ-valerolactones | Lactone ring opening | Phenylvaleric acids (including this compound) |

| 3 | Phenylvaleric acids | Side-chain degradation (β-oxidation) | Phenylpropionic acids, Phenylacetic acids, Benzoic acids |

Role of Specific Microbial Species in Bioconversion

The bioconversion of flavan-3-ols and proanthocyanidins is not a random process but is carried out by specific members of the gut microbial community. Research has begun to identify the key bacterial players involved in these intricate metabolic pathways.

Table 2: Microbial Species Implicated in Proanthocyanidin Metabolism

| Microbial Species | Metabolic Role | Reference |

|---|---|---|

| Gordonibacter spp. | C-ring cleavage | nih.gov |

| Eggerthella lenta | C-ring cleavage | nih.gov |

| Adlercreutzia equolifaciens | C-ring cleavage | nih.gov |

| Eubacterium ramulus | A-ring degradation | nih.gov |

| Pseudomonas sp. | A-ring degradation | nih.gov |

| Flavonifractor plautii | Ring fission | nih.gov |

Mammalian Metabolism of this compound

Once formed in the gut, this compound can be absorbed into the bloodstream and undergo further metabolism within the mammalian host. This process, primarily occurring in the liver, involves Phase I and Phase II metabolic reactions designed to increase the water solubility of the compound and facilitate its excretion. longdom.orgopenanesthesia.org

Phase I and Phase II Metabolic Pathways of Hydroxyphenylpentanoic Acids

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, reactions often catalyzed by the cytochrome P450 (CYP) family of enzymes. openanesthesia.org For a compound like this compound, Phase I reactions could potentially involve further hydroxylation of the aromatic ring.

Following Phase I, or sometimes directly, the compound undergoes Phase II metabolism, which involves conjugation reactions. longdom.org In these reactions, an endogenous molecule is attached to the xenobiotic, significantly increasing its polarity and water solubility, thus preparing it for elimination via urine or bile. longdom.org The primary Phase II pathways for phenolic compounds are glucuronidation and sulfation. nih.gov In glucuronidation, a glucuronic acid moiety is attached, while in sulfation, a sulfate group is added. nih.govnih.gov

Enzymatic Systems Involved in Biotransformation

The biotransformation of hydroxyphenylalkanoic acids is mediated by specific enzyme superfamilies.

Phase I Enzymes (Cytochrome P450): The CYP enzyme system, particularly isoforms within the CYP1, CYP2, and CYP3 families, is responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govmdpi.com While the specific CYP isoforms that act on this compound have not been extensively studied, research on the structurally similar compound 5-(4'-hydroxyphenyl)-5-phenylhydantoin (a metabolite of phenytoin) has shown involvement of CYP2C9 and CYP2C19 in its formation through hydroxylation. drugbank.com This suggests that these or related CYP enzymes could potentially be involved in any further oxidative metabolism of this compound.

Phase II Enzymes (UDP-glucuronosyltransferases and Sulfotransferases):

UDP-glucuronosyltransferases (UGTs): This superfamily of enzymes catalyzes the transfer of glucuronic acid to a substrate. nih.gov Studies on 5-(4'-hydroxyphenyl)-5-phenylhydantoin have identified UGT1A1, UGT1A9, and UGT2B15 as the key enzymes responsible for its glucuronidation. nih.gov Given the shared 4-hydroxyphenyl moiety, it is highly probable that these same UGT isoforms are involved in the glucuronidation of this compound.

Sulfotransferases (SULTs): These enzymes are responsible for sulfation reactions. While specific SULTs for this compound are not yet identified, sulfation is a common metabolic route for phenolic compounds. nih.gov

Metabolite Identification and Characterization (e.g., sulfated and glucuronidated forms)

The end products of mammalian metabolism of this compound are its conjugated forms. Research on related flavan-3-ol metabolites has confirmed the presence of sulfated and glucuronidated derivatives in circulation and urine following the consumption of polyphenol-rich foods. unimi.it

Specifically, for compounds structurally similar to this compound, both sulfated and glucuronidated metabolites have been identified. For example, 4-hydroxy-5-(4'-hydroxyphenyl)valeric acid-3'-sulfate has been documented, demonstrating that sulfation of the hydroxyphenyl ring is a relevant metabolic pathway. phytohub.eu Furthermore, extensive research on 5-(4'-hydroxyphenyl)-5-phenylhydantoin has characterized its O-glucuronide, which is a major urinary metabolite. drugbank.com The formation of both (R)- and (S)-stereoisomers of the glucuronide has been observed, with different UGT enzymes showing stereoselectivity. nih.gov These findings strongly suggest that this compound is also metabolized into its corresponding sulfated and glucuronidated conjugates in humans, which can be identified and quantified in biological fluids using techniques like liquid chromatography-tandem mass spectrometry.

Comparative Analysis of Biosynthetic and Biotransformational Routes

The emergence of this compound can be postulated through two primary types of pathways: de novo biosynthesis by microorganisms or the biotransformation of precursor compounds, particularly those of plant origin, by microbial enzymes. A comparative analysis of these hypothetical routes reveals different strategies that nature employs to construct such specialized molecules.

Biosynthetic Routes: A Hypothetical Framework

A de novo biosynthetic pathway for this compound would likely involve the assembly of the molecule from simpler metabolic precursors within a microorganism. While a dedicated pathway for this compound has not been fully elucidated, it could theoretically originate from the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids and other aromatic compounds in bacteria, fungi, and plants.

One speculative biosynthetic route could involve the extension of a p-hydroxyphenyl unit, derived from tyrosine or p-coumaric acid, with a five-carbon chain. This process might be analogous to fatty acid synthesis, where acetyl-CoA and malonyl-CoA units are sequentially added to a starter unit. However, direct evidence for such a pathway leading specifically to this compound is currently scarce in scientific literature.

Biotransformational Routes: Evidence from Microbial Metabolism

The more substantiated route for the formation of this compound is through the biotransformation of more complex phenolic compounds, particularly flavonoids and other polyphenols found in dietary sources. The gut microbiome, with its vast enzymatic capabilities, plays a crucial role in this process.

Research on the metabolism of cocoa flavanols has shown that human gut microbiota can degrade procyanidins into smaller phenolic acids. Notably, studies have identified 5-(3',4'-dihydroxyphenyl)-γ-valerolactone and 4-hydroxy-5-(3',4'-dihydroxyphenyl)valeric acid as key metabolites. nih.gov These valeric acid derivatives are structurally very similar to this compound, suggesting that subsequent dehydroxylation of the catechol group by gut bacteria could readily produce the target compound.

Furthermore, the general capacity of microorganisms to metabolize aromatic compounds is well-established. For instance, bacterial degradation of 4-hydroxyphenylacetic acid involves ring-fission and further breakdown of the side chain. nih.gov While this is a catabolic process, the enzymes involved demonstrate the ability of bacteria to act on hydroxyphenylalkanoic acids.

The following table summarizes key findings from studies on the microbial transformation of related phenolic compounds, which can be extrapolated to hypothesize the formation of this compound.

| Precursor Compound | Microorganism/System | Key Transformation | Resulting Product(s) |

| Procyanidins (from cocoa) | Human Gut Microbiota | Degradation and dehydroxylation | 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, Phenylvaleric acids |

| Flavanones (from orange juice) | Colonic Microflora | Metabolism | Phenylpropionic acids, Phenylacetic acids, Benzoic acids |

| L-Phenylalanine | Gut Microbiota | Reductive Pathway | Phenylpropionic acid nih.gov |

| 4-Hydroxyphenylacetic acid | Acinetobacter sp., Pseudomonas putida | Degradation via ring cleavage | Pyruvate, Succinate nih.gov |

Comparative Insights

A key distinction between the hypothetical biosynthetic and the evidence-supported biotransformational routes lies in their starting materials and metabolic logic. A de novo biosynthesis would build the molecule from the ground up, requiring a specific and genetically encoded pathway. In contrast, the biotransformational route is a process of degradation and modification of existing complex molecules.

The biotransformation pathway appears to be the more plausible and significant source of this compound in biological systems, especially in mammals. This is due to the constant exposure to dietary polyphenols and the well-documented metabolic capabilities of the gut microbiome. The enzymes involved in these transformations are likely to have a broad substrate specificity, allowing them to act on a variety of dietary phenolic compounds.

Conversely, a dedicated biosynthetic pathway would imply a specific biological function for this compound within the producing organism, which has yet to be identified. While the existence of such a pathway cannot be entirely ruled out, the current body of scientific literature points more strongly towards biotransformation as the primary origin of this compound.

The enzymatic machinery for such transformations is diverse. For instance, the hydroxylation of aromatic rings is a common reaction catalyzed by monooxygenases like phenylalanine hydroxylase. nih.gov The carboxylation of phenols to form hydroxybenzoic acids, a reaction catalyzed by enzymes such as benzoic acid decarboxylases, also highlights the potential for enzymatic modification of the phenolic moiety. nih.govnih.govrsc.org While not directly leading to a pentanoic acid side chain, these examples underscore the enzymatic toolkit available in nature for modifying phenolic compounds.

Targeted Chemical Synthesis of this compound

The direct synthesis of this compound involves strategic carbon-carbon bond formation to connect the phenyl ring with the five-carbon acid chain.

The construction of the this compound scaffold is primarily achieved through classical organic reactions that build the carbon framework. A prominent method involves the Friedel-Crafts acylation, which establishes the key bond between the aromatic ring and the pentanoic acid precursor.

A representative synthesis strategy involves the reaction of a phenol or a protected phenol derivative with a suitable five-carbon electrophile. For instance, a method analogous to the synthesis of a related fluoro-derivative uses a starting material like fluorobenzene and glutaric anhydride. google.com In this approach, the Friedel-Crafts acylation reaction forges the bond between the aromatic ring and the glutaric anhydride, introducing the five-carbon chain and yielding an intermediate keto acid, such as 5-(4-hydroxyphenyl)-5-oxopentanoic acid. google.com This keto group is then reduced to a methylene group to afford the final product.

Alternative strategies for forming the carboxylic acid functionality include the oxidation of a corresponding alkylbenzene precursor using strong oxidizing agents or the hydrolysis of a nitrile intermediate. benchchem.com

Table 1: Key Synthetic Reactions for Scaffold Construction

| Reaction Type | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| Friedel-Crafts Acylation | Phenol/Protected Phenol + Glutaric Anhydride | 5-(4-hydroxyphenyl)-5-oxopentanoic acid | Carbon chain elongation and C-C bond formation. google.com |

| Reduction | 5-(4-hydroxyphenyl)-5-oxopentanoic acid + Reducing Agent (e.g., NaBH₄) | This compound | Removal of the keto functional group. google.com |

| Oxidation | 5-(4-hydroxyphenyl)pentane | This compound | Introduction of the carboxylic acid group. benchchem.com |

While the parent compound this compound is achiral, the introduction of substituents on the pentanoic acid backbone can create stereocenters, necessitating stereoselective synthesis methods to control the three-dimensional arrangement of atoms. Such control is crucial as different stereoisomers can exhibit vastly different biological activities.

For analogs such as 5-(4-fluorophenyl)-5-hydroxypentanoic acid, stereoselectivity is a key consideration. google.com Chiral synthesis can be achieved through methods including:

Asymmetric Reduction: The reduction of a prochiral ketone, such as 5-(4-hydroxyphenyl)-5-oxopentanoic acid, using chiral reducing agents or catalysts can yield a specific enantiomer of the corresponding secondary alcohol.

Enzymatic Reactions: Biocatalysis offers a powerful tool for achieving high enantioselectivity. Lipases, for example, can be used for the stereoselective hydrolysis of a racemic ester derivative, allowing for the separation of enantiomers. researchgate.net This technique has been successfully applied to related structures like (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester, achieving high enantiomeric excess. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the target molecule. For complex molecules, this strategy ensures that the stereochemistry is set from the beginning of the synthetic sequence. nih.gov

Enantioselective Conjugate Addition: For building more complex analogs, methods like the enantioselective conjugate addition of boronic acids to α,β-unsaturated ketones can establish key stereocenters with high fidelity. chemrxiv.org

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Studies

To explore and optimize the biological profile of this compound, medicinal chemists synthesize a variety of structural analogs. These modifications systematically probe the effect of different functional groups and structural features on the compound's activity.

The aromatic ring and its hydroxyl substituent are common targets for modification to investigate their role in molecular interactions.

Hydroxyl Group Position: Isomers such as 5-(2'-hydroxyphenyl)pentanoic acid and 5-(3,4-dihydroxyphenyl)pentanoic acid have been studied to understand the importance of the para-hydroxyl group. nih.govphytobank.ca

Hydroxyl Group Replacement: The hydroxyl group can be replaced with other functional groups to probe the effects of hydrogen bonding and electronics. For example, substituting it with a fluorine atom to give 5-(4-fluorophenyl)pentanoic acid analogs alters the electronic properties of the ring. google.com

Ring Substitution: Introducing additional substituents onto the phenyl ring can modulate the compound's steric and electronic properties. However, structure-activity relationship studies on related scaffolds suggest that substitutions on the phenyl ring may have limited tolerance, with both electron-donating and electron-withdrawing groups sometimes leading to a decrease in activity. nih.gov

Hydroxyl Group Protection/Derivatization: The hydroxyl group can be converted into an ether or ester, which can serve as a protecting group during a multi-step synthesis or act as a prodrug moiety to be cleaved in vivo. researchgate.net

Table 2: Examples of Phenyl Ring and Hydroxyl Group Modifications

| Base Compound | Modification | Resulting Analog | Reference |

|---|---|---|---|

| This compound | Positional Isomerism | 5-(2'-hydroxyphenyl)pentanoic acid | phytobank.ca |

| This compound | Additional Hydroxylation | 5-(3,4-dihydroxyphenyl)pentanoic acid | nih.gov |

| This compound | OH replaced by F | 5-(4-fluorophenyl)pentanoic acid | google.com |

The five-carbon aliphatic chain is another key area for structural modification to influence properties like flexibility, lipophilicity, and interaction with biological targets.

Chain Length Variation: The length of the alkyl chain can be shortened or lengthened to find the optimal distance between the phenyl ring and the carboxylic acid group.

Introduction of Functional Groups: Functional groups such as ketones, hydroxyls, or amines can be introduced along the backbone. An example is the introduction of a ketone at the C-3 position, as seen in some hybrid compounds. nih.gov

Addition of Substituents: The backbone can be further functionalized, for example by adding another hydroxyphenyl group to create compounds like 4,4-bis(4-hydroxyphenyl)pentanoic acid, also known as diphenolic acid. wikipedia.org

Heterocyclic Replacements: The entire pentanoic acid chain can be modified or replaced. For instance, replacing the hydroxyphenyl moiety with a different heterocyclic system, such as in 5-(pyrazol-4-yl) pentanoic acids, creates significant structural diversity. nih.gov

A sophisticated strategy in drug design involves creating hybrid molecules that combine structural motifs from two or more different parent compounds to achieve a synergistic or novel biological effect. The this compound scaffold has been successfully used as a core component in such hybrids.

A notable example is the development of hybrids combining the structural features of curcumin and melatonin. nih.govacs.org In this work, a lead hybrid compound, identified as 5-(4-hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, was synthesized and characterized. nih.govacs.orgnih.gov This molecule incorporates the this compound framework, modified with an oxo group at the 3-position. The carboxylic acid is converted into an amide by linking it to melatonin (specifically, its 2-(5-methoxy-1H-indol-3-yl)ethylamine portion). nih.govacs.org This hybridization approach is considered an efficient strategy for identifying novel chemical scaffolds with desired pharmacological properties for potential therapeutic applications. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(4-fluorophenyl)-5-hydroxypentanoic acid |

| 5-(4-fluorophenyl)-5-hydroxypentanoate |

| Glutaric anhydride |

| 5-(4-hydroxyphenyl)-5-oxopentanoic acid |

| (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester |

| 5-(2'-hydroxyphenyl)pentanoic acid |

| 5-(3,4-dihydroxyphenyl)pentanoic acid |

| 3-((4-hydroxyphenyl)amino)propanoic Acid |

| 4,4-bis(4-hydroxyphenyl)pentanoic acid (Diphenolic acid) |

| 5-(pyrazol-4-yl) pentanoic acid |

| 5-(4-hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide |

| Curcumin |

| Melatonin |

| Levulinic acid |

| Anisole |

Advanced Catalytic Systems in the Synthesis of Phenylpentanoic Acids

The synthesis of this compound and its analogs has been significantly advanced by the development of sophisticated catalytic systems. These modern methodologies offer improvements in efficiency, selectivity, and sustainability over traditional synthetic routes. The primary focus of contemporary research is on transition-metal catalysis, biocatalysis, and photoredox catalysis, which provide powerful tools for the construction and functionalization of phenylpentanoic acid scaffolds.

Transition-Metal Catalysis

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. hanyang.ac.kr In the context of phenylpentanoic acids, catalysts based on metals like palladium, copper, and rhodium are instrumental. These catalysts facilitate key bond-forming reactions, such as cross-coupling and C-H activation, which are essential for building the core structure of these compounds. Low-valent early transition metals, known for their high reactivity and strong reducing potential, are also being explored for unique chemical transformations that are often complementary to those of late transition metals. nih.govresearchgate.net

Research has demonstrated the utility of copper-based catalytic systems in oxidation reactions. For instance, novel copper complexes, such as Cu4Na4- and Cu5-based phenylsilsesquioxanes, have shown high activity in the oxidation of alkanes and alcohols, which is a fundamental process in the functionalization of aliphatic chains like the one present in phenylpentanoic acid. mdpi.com Similarly, palladium-catalyzed reactions are widely employed for creating the phenyl-alkyl linkage. While direct synthesis of this compound using a single catalytic step is an ongoing research goal, multistep sequences involving transition-metal-catalyzed cross-coupling reactions are well-established.

Table 1: Examples of Transition-Metal Catalyzed Reactions Relevant to Phenylpentanoic Acid Analogs

This table is representative of reaction types and may not reflect the direct synthesis of the primary compound.

| Catalyst System | Substrate Type | Reaction Type | Product Type | Key Findings |

| Palladium (Pd) | Alkenylamines | Intramolecular C-H Amination | 5-Membered Heterocycles | Provides a method for cyclizing derivatives, demonstrating C-H functionalization. hanyang.ac.kr |

| Copper (Cu) | Dienes | 1,4-Diamination | Isoindolines | Demonstrates Cu-catalyzed C-N bond formation, relevant for analog synthesis. hanyang.ac.kr |

| Copper (Cu) silsesquioxane | Alkanes, Alcohols | Oxidation | Ketones, Aldehydes | High catalytic activity for functionalizing aliphatic chains with peroxides. mdpi.com |

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering exceptional selectivity under mild, environmentally benign conditions. researchgate.netnih.gov For the synthesis and modification of phenylpentanoic acids, enzymes such as lipases, hydrolases, and oxidoreductases are particularly relevant. Lipase-catalyzed polycondensations, for example, can be used to create polyesters from dicarboxylic acids and diols, a reaction type that could be applied to derivatives of this compound. nih.gov

A significant application of biocatalysis in this area is the deracemization of chiral building blocks. For instance, whole resting cells of Lactobacillus species have been successfully used for the racemization of various arylaliphatic α-hydroxycarboxylic acids. researchgate.net This process is valuable for producing enantiomerically pure compounds, which are often required in pharmaceutical applications. The racemization of 4-phenyl-2-hydroxybutanoic acid, a close analog of the target structure, proceeds at a good rate, highlighting the potential of this biocatalytic tool. researchgate.net Furthermore, photoenzymatic systems, such as the photodecarboxylase from Chlorella variabilis (CvFAP), open pathways for converting carboxylic acids into hydrocarbons, suggesting routes for structural modification. nih.gov

Table 2: Biocatalytic Transformations of Phenylpentanoic Acid Analogs and Related Compounds

| Biocatalyst | Substrate | Reaction Type | Product | Key Findings |

|---|---|---|---|---|

| Lactobacillus sp. (whole cells) | 4-phenyl-2-hydroxybutanoic acid | Racemization | Racemic 4-phenyl-2-hydroxybutanoic acid | Enables deracemization of chiral arylaliphatic acids under mild conditions. researchgate.net |

| Lipase from Aspergillus niger | Dicarboxylic acids and diols | Polycondensation | Oligomers/Polyesters | Effective in aqueous systems for ester bond formation. nih.gov |

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful strategy that uses visible light to initiate single-electron transfer processes, thereby enabling unique and often challenging chemical transformations under mild conditions. This approach is particularly effective for C-H functionalization reactions.

A notable example involves the intramolecular cyclization of 5-phenylpentanoic acid, a direct analog of the target compound. researchgate.net In this process, a photoredox catalyst, typically an iridium or ruthenium complex, absorbs light and initiates a reaction cascade that leads to the formation of a δ-valerolactone. researchgate.net This C-H functionalization strategy represents a novel and efficient method for creating cyclic derivatives from linear phenylpentanoic acid precursors. The reaction proceeds smoothly and offers a green alternative to classical methods that often require harsh reagents. This type of transformation underscores the potential of photoredox catalysis to access diverse molecular architectures from simple phenylpentanoic acid starting materials.

Table 3: Photoredox Catalysis Applied to a Phenylpentanoic Acid Analog

| Catalyst Type | Substrate | Reaction Type | Product | Key Findings |

|---|

Preclinical Studies and Therapeutic Potential of 5 4 Hydroxyphenyl Pentanoic Acid and Its Derivatives

In Vitro Pharmacological Characterization

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of a compound, providing insights into its potency and specific biological effects.

Dose-Response Relationships and Potency Determination (e.g., EC50 values in cellular models)

The potency of derivatives of 5-(4-hydroxyphenyl)pentanoic acid has been quantified in various cellular models. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were assessed for their anticancer activity. nih.gov In these studies, compounds 12, 20–22, and 29 demonstrated the ability to reduce the viability of A549 non-small cell lung cancer cells by 50%, indicating significant cytotoxic potential against this cancer cell line. nih.gov

Another derivative, the novel synthetic curcuminoid analogue 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD) , has been evaluated for its antinociceptive properties. mdpi.comnih.gov Its effects were found to be dose-dependent. In a capsaicin-induced paw licking test in mice, DHHPD administered at doses of 0.1, 0.3, 1, and 3 mg/kg resulted in a progressive reduction in licking time, demonstrating a clear dose-response relationship. mdpi.com

Below is an interactive table detailing the dose-dependent effect of DHHPD in the capsaicin-induced paw licking test.

Dose-Response of DHHPD in Capsaicin-Induced Paw Licking Test

| Dose (mg/kg) | Reduction in Licking Time (%) | Source |

|---|---|---|

| 0.1 | 26.9% | mdpi.com |

| 0.3 | 29.5% | mdpi.com |

| 1 | 37.4% | mdpi.com |

| 3 | 57.6% | mdpi.com |

Cell-Based Assays for Specific Biological Endpoints

Cell-based assays have been instrumental in identifying the specific biological targets and pathways modulated by these compounds. For the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, their anticancer potential was evaluated using MTT assays to measure cell viability and in vitro migration assays to assess their ability to suppress cancer cell motility. nih.gov Furthermore, the phenolic group within these derivatives is suggested to confer significant antioxidative potential, which is crucial for modulating oxidative stress pathways. nih.gov

In the case of the derivative DHHPD, its mechanism of action for pain relief was investigated through specific cell-based and chemical-induced models. These studies revealed that its antinociceptive effects are likely mediated by the modulation of the vanilloid and glutamatergic systems, as evidenced by its activity in capsaicin- and glutamate-induced paw licking tests. mdpi.comnih.gov However, the compound did not appear to involve the opioidergic system. mdpi.comnih.gov

In Vivo Preclinical Efficacy Studies

Following in vitro characterization, promising compounds are advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole-organism context.

Animal Models of Disease (e.g., APP/PS1 mouse model for Alzheimer's disease)

To evaluate the therapeutic potential of compounds for neurodegenerative conditions like Alzheimer's disease, researchers frequently use transgenic animal models. The APP/PS1 double transgenic mouse model is a widely utilized model in preclinical Alzheimer's studies. researchgate.net These mice express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the progressive accumulation of amyloid-beta (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease. researchgate.netjax.org This model develops amyloidosis and neuroinflammation as early as two months of age, with subsequent cognitive decline, making it suitable for testing potential therapeutic agents. nih.govnih.gov

For the derivative DHHPD, its pain-relieving effects were studied in established animal models of nociception. These included the acetic acid-induced writhing test, which assesses visceral pain, and the formalin-induced paw licking test, which models both acute and inflammatory pain phases. mdpi.comnih.gov Thermal pain was evaluated using the hot-plate test. mdpi.comnih.gov

Assessment of Therapeutic Outcomes and Biomarkers

In the animal models of nociception, the derivative DHHPD demonstrated significant therapeutic efficacy. It markedly attenuated the writhing response induced by acetic acid and significantly reduced the paw licking time in both the early (neurogenic) and late (inflammatory) phases of the formalin test at doses of 1 and 3 mg/kg. nih.gov The compound also increased the pain response latency in the hot-plate test, indicating central antinociceptive activity. nih.gov

While specific studies on this compound in the APP/PS1 model were not identified in the search, therapeutic assessments in this model typically involve evaluating cognitive outcomes through behavioral tests like the Morris water maze and the novel object recognition test. researchgate.netnih.gov Key biomarkers that are often measured include the Aβ plaque burden in the brain, levels of neuroinflammation (e.g., microglia activation), and the expression of synaptic marker proteins. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Profiling (e.g., blood-brain barrier penetration, oral bioavailability)

A critical aspect of developing drugs for central nervous system disorders is their ability to cross the blood-brain barrier (BBB). Studies on related phenolic metabolites have provided insights into this area. For example, a comprehensive study demonstrated that 5-(hydroxyphenyl)-γ-valerolactone-sulfate , a key microbial metabolite of flavan-3-ols, is capable of reaching the brain, as evidenced by in silico, in vitro, and in vivo experimental models. nih.govmdpi.com This suggests that structurally related compounds may also possess BBB permeability.

The detection of 4-Hydroxy-5-(4'-hydroxyphenyl)valeric acid-3'-glucuronide , another related metabolite, in humans following the consumption of cocoa products points towards the oral bioavailability of this class of compounds. phytohub.eu Furthermore, the demonstration that the derivative DHHPD exerts both peripheral and central antinociceptive effects in vivo implies that it can penetrate the CNS to act on central pain pathways. mdpi.comnih.gov

Analytical Methodologies for the Quantification and Characterization of 5 4 Hydroxyphenyl Pentanoic Acid in Biological Matrices

Chromatographic Techniques

Chromatographic techniques are central to the analysis of 5-(4-hydroxyphenyl)pentanoic acid, enabling its separation from a multitude of other compounds present in biological samples. This separation is crucial for accurate quantification and to avoid interference from the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS/MS) stands as a powerful technique for the analysis of this compound. imrpress.comresearchgate.net This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of tandem mass spectrometry. For the analysis of non-volatile compounds like phenolic acids, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov Permethylation is a common derivatization technique employed for this purpose. nih.gov

In a typical GC-MS/MS workflow, the derivatized analyte is introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. imrpress.com The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces background noise and improves the limit of detection. imrpress.com Stable isotope-labeled internal standards are often used to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and highly effective method for quantifying this compound and related metabolites in biological fluids. nih.gov This technique offers the advantage of analyzing compounds in their native form without the need for derivatization, which simplifies sample preparation. rug.nl LC-MS/MS provides excellent sensitivity and specificity, making it suitable for detecting low concentrations of the analyte in complex matrices like serum and urine. nih.govnih.gov

The methodology typically involves separating the analyte from other sample components using a reversed-phase liquid chromatography column. nih.gov The mobile phase composition is optimized to achieve efficient separation. Following chromatographic separation, the analyte is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. Tandem mass spectrometry is then employed for quantification, operating in multiple reaction monitoring (MRM) mode to monitor specific ion transitions. nih.gov This approach ensures high selectivity and minimizes interference from the biological matrix. biotage.com The use of an internal standard, such as a structurally similar compound or a stable isotope-labeled version of the analyte, is crucial for accurate and reproducible quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the characterization and tentative identification of a wide range of secondary metabolites, including phenolic acids like this compound, in biological extracts. nih.gov Unlike tandem mass spectrometry which targets specific known compounds, HRMS provides accurate mass measurements of precursor and fragment ions, enabling the determination of elemental compositions. nih.gov This capability is invaluable for identifying unknown compounds and for confirming the identity of known analytes with a high degree of confidence.

In a typical HRMS analysis, the sample is introduced into the mass spectrometer, often after chromatographic separation, and full-scan mass spectra are acquired with high mass accuracy. nih.gov The resulting data can be used to generate a profile of the secondary metabolites present in the sample. nih.gov By comparing the accurate mass measurements with online databases, researchers can tentatively identify numerous compounds in a single analysis. nih.gov Tandem HRMS (MS/MS) experiments can be performed to obtain structural information by fragmenting the ions of interest and measuring the accurate masses of the resulting fragments. nih.gov

Sample Preparation and Extraction Strategies for Complex Biological Samples

Effective sample preparation is a critical prerequisite for the successful analysis of this compound in complex biological matrices such as serum, plasma, and urine. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. biotage.comnih.gov

Several strategies are employed for the extraction and clean-up of biological samples:

Protein Precipitation (PPT): This is a straightforward and widely used method for removing proteins from plasma and serum samples. nih.gov It involves adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to the sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or subjected to further clean-up. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique based on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. biotage.com The pH of the aqueous phase can be adjusted to optimize the extraction efficiency for acidic compounds like this compound. While effective, LLE can be labor-intensive and may use significant volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective and efficient alternative to LLE. It utilizes a solid sorbent material packed in a cartridge or well plate to retain the analyte from the liquid sample. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. SPE offers high recovery, good reproducibility, and the ability to concentrate the analyte. nih.gov

Supported Liquid Extraction (SLE): SLE is a variation of LLE that uses a solid support material, such as diatomaceous earth, to immobilize the aqueous sample. biotage.com An immiscible organic solvent is then passed through the support to extract the analyte. SLE combines the mechanism of LLE with the procedural ease of SPE. biotage.com

Dilute and Shoot: For some applications, particularly with cleaner matrices like urine, a simple dilution of the sample with a suitable buffer or solvent may be sufficient before injection into the analytical system. biotage.com This approach is fast and minimizes sample manipulation but may not be suitable for all matrices or when high sensitivity is required. biotage.com

Validation of Analytical Methods for Quantitative Analysis

The validation of analytical methods is essential to ensure the reliability, accuracy, and reproducibility of the quantitative data obtained for this compound in biological matrices. Method validation is performed according to international guidelines and typically assesses several key parameters. rug.nlnih.gov

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations. | Within ±15% of the nominal value (±20% for LLOQ) nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as intra-assay (within-run) and inter-assay (between-run) precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy. nih.gov |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. | No significant interfering peaks at the retention time of the analyte. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. | Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. |

| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked matrix with that in a post-extraction spiked matrix. | Consistent, precise, and reproducible. |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). | Analyte concentration remains within ±15% of the initial concentration. |

A thoroughly validated analytical method provides confidence that the generated data for this compound is accurate and reliable for its intended purpose, whether for research or clinical applications. nih.gov

Structure Activity Relationship Sar and Computational Studies of 5 4 Hydroxyphenyl Pentanoic Acid Analogs

Identification of Key Structural Features for Biological Activity

The biological activity of phenolic compounds, including analogs of 5-(4-hydroxyphenyl)pentanoic acid, is intrinsically linked to their structural characteristics. Key features that often dictate the efficacy and mechanism of action include the substitution pattern on the phenyl ring, the nature and length of the aliphatic side chain, and the presence of specific functional groups.

The hydroxyl group on the phenyl ring is a critical determinant of activity. Its position (ortho, meta, or para) significantly influences the molecule's electronic properties and its ability to form hydrogen bonds with biological targets. For many phenolic compounds, a hydroxyl group at the para position is crucial for potent biological effects. nih.gov The presence of a catechol (dihydroxy) group can also enhance activity, a feature observed in many natural and synthetic polyphenolic compounds. nih.gov For instance, studies on hydroxycinnamic acid derivatives have highlighted that the para-hydroxyl on the phenolic ring is a critical structural element for synergistic activity with other compounds in inducing apoptosis in cancer cells. nih.gov

The aliphatic side chain connecting the phenyl ring to the carboxylic acid group also plays a vital role. The length and flexibility of this chain influence the molecule's lipophilicity and its ability to adopt a favorable conformation within a target's binding site. Modifications to the chain length can impact the cytotoxic activity of phenolic esters, with optimal lengths being necessary for maximal effect. uc.pt For example, in a series of phenolic acid esters, derivatives with intermediate chain lengths exhibited higher cytotoxicity towards malignant cell lines compared to those with shorter or longer chains. uc.pt

Furthermore, the carboxylic acid moiety is a key feature, providing a site for ionic interactions and hydrogen bonding. Esterification of this group can alter the compound's pharmacokinetic properties and, in some cases, enhance its biological activity. nih.gov

The table below summarizes the influence of key structural features on the biological activity of phenolic acid derivatives, which can be extrapolated to understand the SAR of this compound analogs.

| Structural Feature | Modification | Impact on Biological Activity |

| Phenyl Ring Substitution | Position of the hydroxyl group | The para-position is often critical for activity. nih.gov |

| Number of hydroxyl groups | Dihydroxy (catechol) or trihydroxy substitution can enhance activity compared to monohydroxy analogs. nih.govuc.pt | |

| Aliphatic Side Chain | Length of the chain | An optimal chain length is often required for maximal cytotoxic or other biological effects. uc.pt |

| Saturation | The presence of unsaturation (e.g., a double bond) can be crucial for certain biological activities. nih.gov | |

| Terminal Functional Group | Carboxylic acid vs. Ester | Esterification can modify lipophilicity and may enhance activity. nih.gov |

Computational Modeling and Molecular Docking Studies

Computational techniques, particularly molecular docking, are invaluable tools for elucidating the potential binding modes of this compound analogs with their biological targets. While specific docking studies on this compound targeting mitochondrial complex I are not extensively reported in the public domain, the principles can be understood from studies on structurally related molecules and relevant biological targets.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the intermolecular interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in the context of enzyme inhibition, docking studies can reveal how a molecule fits into the active site and which residues it interacts with.

In studies of other phenolic compounds, molecular docking has been successfully used to understand their binding mechanisms. For example, docking of furanonaphthoquinone analogues, which share a phenolic substructure, into the active site of steroid 5α-reductase type 1 illustrated that the furanonaphthoquinone moiety and substituents on the furan (B31954) ring are key pharmacophores for inhibitory activity. nih.gov Similarly, docking studies on inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) have outlined the binding affinities and interactions, such as hydrogen bonding and hydrophobic interactions, with key amino acid residues in the enzyme's active site. nih.gov

For a hypothetical study targeting mitochondrial complex I , docking simulations of this compound analogs would aim to identify binding sites within this large enzyme complex. Key interactions might involve the phenolic hydroxyl group acting as a hydrogen bond donor or acceptor with polar residues, the phenyl ring engaging in π-π stacking with aromatic residues like phenylalanine or tyrosine, and the carboxylic acid forming salt bridges with basic residues like lysine (B10760008) or arginine.

The following table illustrates a hypothetical summary of molecular docking results for a this compound analog with a target protein.

| Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Analog A | -8.5 | TYR 87, SER 124 | Hydrogen Bond with hydroxyl group |

| PHE 168 | π-π stacking with phenyl ring | ||

| LYS 210 | Salt bridge with carboxylic acid | ||

| Analog B | -7.2 | GLN 92 | Hydrogen Bond with hydroxyl group |

| TRP 150 | Hydrophobic interaction with alkyl chain |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * V_m + 1.2 * q_O + c

Where IC50 is the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient (a measure of lipophilicity), V_m is the molecular volume (a steric descriptor), q_O is the partial charge on the phenolic oxygen atom (an electronic descriptor), and c is a constant. Such an equation would suggest that higher lipophilicity and a more negative partial charge on the phenolic oxygen are beneficial for activity, while increased molecular volume is detrimental.

Rational Design of Novel Analogs with Enhanced Efficacy or Specificity

The insights gained from SAR, computational modeling, and QSAR studies form the foundation for the rational design of new and improved analogs. nih.govjohnshopkins.edunih.gov This approach moves beyond random screening and allows for the targeted modification of a lead compound to enhance its desired properties.

Based on the principles discussed, the rational design of novel this compound analogs could involve several strategies:

Modification of the Phenyl Ring: Introducing additional hydroxyl groups to form a catechol or pyrogallol (B1678534) moiety could enhance antioxidant or other biological activities. The introduction of electron-withdrawing groups, such as halogens, could modulate the pKa of the phenolic hydroxyl group and influence binding affinity.

Alteration of the Aliphatic Chain: The length of the pentanoic acid chain could be systematically varied to optimize hydrophobic interactions within the target binding pocket. Introducing conformational constraints, such as double bonds or cyclic structures, could lock the molecule into a more active conformation. johnshopkins.edu

Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to improve metabolic stability or alter binding interactions. Similarly, the phenolic hydroxyl group could be replaced by other hydrogen-bonding moieties.

The design process is iterative. Newly designed compounds are synthesized and biologically evaluated. The results of these evaluations are then used to refine the SAR and computational models, leading to the design of the next generation of analogs with further improved properties.

Future Directions and Translational Research for 5 4 Hydroxyphenyl Pentanoic Acid

Exploration of Additional Therapeutic Applications

The structural characteristics of 5-(4-hydroxyphenyl)pentanoic acid suggest its potential for a variety of therapeutic applications, largely inferred from the known bioactivities of the broader class of phenolic compounds. rsc.orgresearchgate.net Future research should be directed towards systematically investigating these potential applications.

Anti-inflammatory and Analgesic Effects: Phenolic compounds are well-documented for their anti-inflammatory properties. doi.org Future studies could explore the efficacy of this compound in models of chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and asthma. nmb-journal.com The structural similarity to other analgesic compounds, like certain diarylpentanoids, also suggests a potential role in pain management that warrants investigation. mdpi.com

Anticancer Properties: Derivatives of structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated anticancer and antioxidant activities. nih.gov This provides a strong rationale for evaluating this compound for its potential to inhibit cancer cell viability and migration. nih.gov

Neuroprotective Roles: Some microbial metabolites of flavan-3-ols, which include phenyl-γ-valerolactones and phenylvaleric acids, have been shown to cross the blood-brain barrier. nih.govmdpi.com This raises the intriguing possibility that this compound could have neuroprotective effects, a hypothesis that should be tested in the context of neurodegenerative diseases. nih.govmdpi.com

Antioxidant Activity: The phenolic group in the structure of this compound suggests inherent antioxidant potential. nih.gov The ability to neutralize reactive oxygen species (ROS) is a key mechanism in preventing cellular damage and is implicated in a wide range of diseases. nih.gov

A summary of potential therapeutic areas for future research is presented in Table 1.

Table 1: Potential Therapeutic Applications of this compound for Future Investigation

| Therapeutic Area | Rationale |

|---|---|

| Anti-inflammatory | Phenolic compounds are known to possess anti-inflammatory properties. doi.org |

| Analgesia | Structural similarities to known analgesic compounds. mdpi.com |

| Oncology | Related compounds have shown anticancer activities. nih.gov |

| Neuroprotection | Potential to cross the blood-brain barrier and exert effects on the central nervous system. nih.govmdpi.com |

| Antioxidant | The phenolic structure suggests the ability to scavenge reactive oxygen species. nih.gov |

Development of Advanced Delivery Systems

A significant hurdle in the clinical application of many phenolic compounds is their suboptimal pharmacokinetic profile, including poor water solubility and low bioavailability. researchgate.netdoi.org Advanced drug delivery systems are therefore crucial for enhancing the therapeutic efficacy of this compound.

Nano-based drug delivery systems offer a promising avenue to overcome these limitations. mdpi.com Encapsulation within nanocarriers can improve aqueous solubility, protect the compound from degradation, and facilitate targeted delivery to specific tissues or cells. nmb-journal.commdpi.comnih.gov

Key nanocarrier systems that could be developed for this compound include:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

Micelles: These are self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs. mdpi.com

Polymeric Nanoparticles: These are solid particles made from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), which is FDA-approved. doi.org They can provide controlled and sustained release of the encapsulated compound. doi.orgnmb-journal.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and offer advantages such as high stability and the ability to protect labile compounds from degradation. nih.gov

The development of pH-sensitive delivery systems could also be explored, particularly for diseases of the gastrointestinal tract like ulcerative colitis. nih.gov Such systems are designed to release their payload in response to the specific pH of the target environment, thereby increasing local drug concentration and reducing systemic side effects. nih.gov

Table 2: Advanced Delivery Systems for this compound

| Delivery System | Description | Potential Advantages |

|---|---|---|

| Liposomes | Vesicles with a lipid bilayer structure. | Can encapsulate a wide range of compounds. |

| Micelles | Colloidal particles with a hydrophobic core and hydrophilic shell. mdpi.com | Improves solubility of hydrophobic compounds. mdpi.com |

| Polymeric Nanoparticles (e.g., PLGA) | Solid particles made from biodegradable polymers. doi.org | Provides controlled and sustained release. doi.orgnmb-journal.com |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. nih.gov | High stability and protection of the encapsulated compound. nih.gov |

| Nanostructured Lipid Carriers (NLCs) | Second generation of lipid nanoparticles made of solid and liquid lipids. nih.gov | Improved loading capacity and stability. nih.gov |

| pH-Sensitive Systems | Polymers that respond to changes in pH. nih.gov | Targeted drug release in specific environments like the colon. nih.gov |

Integration with Omics Technologies (e.g., metabolomics, proteomics)

To fully understand the biological activity of this compound, a systems-level approach is necessary. The integration of "omics" technologies, such as metabolomics and proteomics, can provide comprehensive insights into its mechanisms of action and its effects on biological systems. nih.gov

Proteomics: This is the large-scale study of proteins. Proteomic analysis can reveal the protein targets of this compound and the signaling pathways it modulates. This information is critical for elucidating its mechanism of action at a molecular level.

Transcriptomics: This involves the study of the complete set of RNA transcripts produced by the genome. Transcriptomics can identify changes in gene expression in response to treatment with this compound, providing clues about the cellular processes it influences. nih.govmdpi.com

The integration of these multi-omics datasets, potentially with the aid of artificial intelligence and machine learning, can create a comprehensive model of the compound's biological activity, facilitating the identification of novel therapeutic targets and the development of personalized medicine approaches. frontiersin.org

Clinical Translation Potential and Regulatory Considerations

The path to clinical translation for this compound will involve navigating a complex landscape of preclinical testing and regulatory approval.

Preclinical Development: Extensive preclinical studies will be required to establish a comprehensive profile of the compound. This includes detailed pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments to ensure its safety.

Regulatory Framework: The regulatory environment for phenolic compounds can be complex and varies by region. toxicslink.org In some countries, there is a lack of specific regulations for many of these compounds. toxicslink.org As a new chemical entity, this compound would need to undergo a rigorous evaluation by regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This process involves the submission of a comprehensive data package demonstrating the compound's quality, safety, and efficacy for the proposed indication.

Challenges in Clinical Trials: Key challenges in the clinical development of this compound will likely include overcoming its potential for low bioavailability. The advanced delivery systems discussed previously will be instrumental in addressing this issue. Furthermore, the identification of appropriate patient populations and the development of robust clinical trial designs will be critical for demonstrating clinical benefit.

The potential for adverse health effects, as with any new therapeutic agent, must be carefully evaluated. nih.gov A thorough human health risk assessment will be a necessary component of the regulatory submission. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。